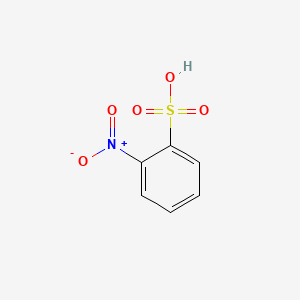

2-Nitrobenzenesulfonic acid

Description

Historical Trajectory and Foundational Studies in Organic Chemistry

The history of 2-Nitrobenzenesulfonic acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Arenesulfonic acids, in general, were pivotal in the development of a wide array of synthetic dyes, serving as essential intermediates. The introduction of the sulfonic acid group into an aromatic ring, a process known as sulfonation, allowed for the modification of color and, crucially, imparted water solubility to large organic molecules, a vital property for textile dyeing.

Foundational studies focused on methods of sulfonation and the subsequent chemical transformations of the resulting sulfonic acids. Early methods for the synthesis of benzenesulfonic acids involved the reaction of benzene (B151609) with hot concentrated sulfuric acid, a process known since the late 1800s. nih.gov The synthesis of nitro-substituted benzenesulfonic acids, including the 2-nitro isomer, was a logical extension of this work, driven by the need for a diverse palette of dye precursors. One of the established methods for preparing this compound involves the oxidation of 2,2'-dinitrodiphenyl disulfide. This disulfide is produced by reacting 2-chloronitrobenzene with sodium disulfide. The subsequent oxidative chlorination of the disulfide yields 2-nitrobenzenesulfonyl chloride, which is then hydrolyzed to this compound. lookchem.com

Significance in Modern Chemical Research and Industrial Intermediacy

This compound remains a crucial intermediate in the chemical industry, primarily for the synthesis of other chemicals. lookchem.comguidechem.com Its most significant application lies in the production of dyes and pigments. lookchem.com For instance, it can be reduced to orthanilic acid, which is an important component in the synthesis of reactive dyes for cotton. lookchem.com Beyond the dye industry, it serves as a precursor in the production of various pharmaceuticals and surfactants. solubilityofthings.combiosynth.com Its utility in organic synthesis is broad, where it can be a starting material for a variety of derivatives.

In modern chemical research, this compound and its derivatives are explored for various applications. For example, its hydrazide derivative, this compound hydrazide, has been investigated for its potential anti-tumor and anti-fibrotic activities in pharmaceutical research. lookchem.com The compound is also used in studies of nucleophilic substitution reactions, where the sulfonic acid group can act as a leaving group, allowing for the introduction of other functionalities onto the benzene ring. researchgate.netacs.org

Structural Features and their Influence on Chemical Behavior

The chemical properties of this compound are dictated by the presence of two key functional groups on the benzene ring: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H).

The sulfonic acid group is strongly acidic, comparable to sulfuric acid, and highly polar, which renders the molecule soluble in water. solubilityofthings.com This solubility is a key characteristic for many of its applications, particularly in aqueous reaction media. The acidity of the sulfonic acid group also allows it to be used as a mild pH indicator. solubilityofthings.com

The nitro group is a strong electron-withdrawing group. This has two major effects on the molecule's reactivity. Firstly, it deactivates the aromatic ring towards electrophilic substitution reactions. Secondly, it activates the ring towards nucleophilic aromatic substitution, where a nucleophile can displace another group on the ring. The electrophilic nature of the nitro group, combined with the acidity of the sulfonic acid, allows the compound to react with a variety of nucleophiles. solubilityofthings.com

The combination of these two functional groups makes this compound a versatile chemical building block. The physical and chemical properties are summarized in the table below.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol biosynth.com |

| Appearance | Pale yellow to yellow crystalline solid lookchem.comsolubilityofthings.com |

| Melting Point | 70 °C lookchem.com |

| Solubility | Generally soluble in water. solubilityofthings.com The sodium salt of the related 3-nitrobenzenesulfonic acid has a solubility of 25 g/100 mL in water at 25°C. alibaba.com |

| Acidity (pKa) | -1.43 ± 0.18 (Predicted) core.ac.uk |

Overview of Key Research Areas and Challenges for the Compound

Current research on this compound and its derivatives spans several areas, from synthetic methodology to environmental science.

Key Research Areas:

Advanced Synthesis: Researchers continue to explore more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems and the use of greener reagents. acs.org

Nucleophilic Substitution Reactions: The ability of the sulfonic acid group to be displaced by nucleophiles is an active area of research. This allows for the synthesis of a wide range of substituted nitroaromatics, which are valuable in medicinal chemistry and materials science. researchgate.netacs.org

Pharmaceutical Applications: Derivatives of this compound are being investigated for their biological activities. For instance, this compound hydrate (B1144303) has shown anti-inflammatory properties in preclinical studies. biosynth.com

Environmental Remediation: As a nitroaromatic compound, this compound can be an environmental pollutant in wastewater from industrial processes. Research is being conducted on methods for its degradation, such as photocatalysis. solubilityofthings.com

Challenges:

Regioselectivity in Synthesis: A significant challenge in the synthesis of this compound is achieving high regioselectivity. The sulfonation of nitrobenzene (B124822) primarily yields the meta-isomer. Therefore, indirect methods are often required to obtain the ortho-isomer, which can be more complex and less atom-economical. Controlling regioselectivity in subsequent reactions of the molecule also presents challenges due to the interplay of steric and electronic effects of the substituents.

Industrial Scale-up: While laboratory-scale syntheses may be well-established, scaling up the production of this compound can present challenges. These include managing side reactions, handling hazardous reagents like fuming sulfuric acid, and dealing with waste streams, particularly in older manufacturing processes. hmdb.ca

Quantitative Analysis: The development of rapid and accurate methods for the quantification of this compound and its isomers is crucial for process control and environmental monitoring.

Interactive Data Table: Illustrative Spectroscopic Data for Related Nitroaromatic Sulfonic Acid Structures

| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative) | Interpretation |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The protons adjacent to the electron-withdrawing nitro and sulfonic acid groups are shifted downfield. biosynth.com | Provides information on the number and chemical environment of protons in the molecule. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The carbon attached to the nitro group is typically found at a higher chemical shift (deshielded). oregonstate.edulibretexts.org | Identifies the number of non-equivalent carbons and their electronic environment. |

| FTIR (cm⁻¹) | ~3000-3100 (C-H aromatic stretch), ~1520 and ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1250-1180 and ~1080-1030 (asymmetric and symmetric S=O stretch of SO₃H), ~3000 (broad, O-H stretch of SO₃H). biosynth.comumd.edulibretexts.orgscribd.comupi.edu | Confirms the presence of key functional groups (aromatic ring, nitro group, sulfonic acid). |

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDMFJYBAURQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033533 | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31212-28-9, 80-82-0 | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Preparations of 2 Nitrobenzenesulfonic Acid

Direct Sulfonation Pathways for Nitroaromatic Compounds

The direct sulfonation of nitroaromatic compounds, particularly nitrobenzene (B124822), is a well-established electrophilic aromatic substitution reaction. However, its utility for the synthesis of 2-nitrobenzenesulfonic acid is severely limited by the directing effects of the nitro group.

Sulfonation of Nitrobenzene

The sulfonation of nitrobenzene is typically achieved by reacting it with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). dicp.ac.cnlibretexts.org The reaction is highly exothermic and requires careful temperature control. dicp.ac.cn Nitrobenzene is considerably less reactive towards sulfonation than benzene (B151609) itself due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. quora.comlibretexts.org

Modern approaches have utilized microreactors to improve safety and efficiency. A study using a microreactor for the sulfonation of nitrobenzene with SO₃ under solvent-free conditions reported a 94% conversion of nitrobenzene. dicp.ac.cnrsc.org This method allows for better control of the highly exothermic reaction, reducing reaction times significantly compared to traditional batch methods. dicp.ac.cn

Regioselectivity and Isomer Distribution in Sulfonation Reactions

The paramount challenge in using direct sulfonation to produce this compound is the regioselectivity of the reaction. The nitro group (–NO₂) is a powerful deactivating, meta-directing group. msu.edupearson.com Its strong electron-withdrawing effect decreases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the electrophile (SO₃ or HSO₃⁺) preferentially attacks the meta position, which is the least deactivated. msu.edupearson.com

As a result, the sulfonation of nitrobenzene almost exclusively yields 3-nitrobenzenesulfonic acid (m-nitrobenzenesulfonic acid). pearson.comthieme-connect.de The formation of the ortho (2-nitro) and para (4-nitro) isomers is minimal. While precise distributions can vary with reaction conditions, the yield of the desired this compound via this pathway is synthetically unviable.

Table 1: Typical Isomer Distribution in the Electrophilic Substitution of Nitrobenzene

| Isomer | Halogenation | Nitration | Sulfonation |

| ortho- | ~6% | ~7% | Negligible |

| meta- | ~93% | ~93% | ~90-98% |

| para- | <1% | <1% | Negligible |

| Note: This table provides generalized data to illustrate the strong meta-directing effect of the nitro group. The primary product in sulfonation is the meta isomer. libretexts.orgmsu.eduthieme-connect.de |

Nitration of Benzenesulfonic Acid Derivatives

An alternative conceptual pathway to this compound is the nitration of benzenesulfonic acid. This approach involves introducing the nitro group onto a pre-existing sulfonic acid-substituted ring.

Position-Selective Nitration Strategies

The nitration of benzenesulfonic acid is an electrophilic aromatic substitution reaction typically carried out with a mixture of concentrated nitric acid and sulfuric acid. brainly.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.orgmasterorganicchemistry.com

However, similar to the nitro group, the sulfonic acid group (–SO₃H) is also a strong electron-withdrawing and meta-directing substituent. pearson.combrainly.com It deactivates the benzene ring and directs the incoming electrophile (the nitronium ion) to the meta position. Therefore, the direct nitration of benzenesulfonic acid predominantly yields 3-nitrobenzenesulfonic acid. brainly.comchegg.com Achieving position-selective ortho-nitration through this direct method is not a feasible strategy for preparing this compound.

Influence of Protecting Groups on Nitration Outcomes

In organic synthesis, protecting groups can be used to block certain reactive sites and direct a reaction to a desired position. The sulfonation reaction itself is sometimes used in this manner; a sulfonic acid group can be introduced to block a position, other substitutions can be carried out, and the sulfonic acid group can then be removed by hydrolysis (desulfonation) with hot aqueous acid. libretexts.orgunacademy.comwikipedia.org

However, in the context of nitrating benzenesulfonic acid to obtain the ortho isomer, the application of other protecting groups to block the meta positions is not a commonly reported or practical synthetic route. The harsh, strongly acidic conditions required for nitration limit the choice of suitable protecting groups that would remain stable during the reaction. Therefore, this strategy is not considered a primary method for the synthesis of this compound.

Oxidation of Sulfur-Containing Precursors

The most effective and commonly cited method for the preparation of this compound involves the oxidation of a suitable sulfur-containing precursor, specifically bis(2-nitrophenyl) disulfide. thieme-connect.dechemicalbook.com This multi-step approach bypasses the regioselectivity issues inherent in direct sulfonation or nitration.

The synthesis generally begins with 2-chloronitrobenzene. This starting material is reacted with sodium disulfide, typically formed in situ from sodium sulfide (B99878) and sulfur in an alcoholic solution. orgsyn.org This reaction produces bis(2-nitrophenyl) disulfide. orgsyn.org

The crucial step is the subsequent oxidation of the disulfide. Various oxidizing agents and conditions have been reported to convert bis(2-nitrophenyl) disulfide into this compound or its corresponding sulfonyl chloride, which can then be hydrolyzed. chemicalbook.comchemicalbook.com One documented method involves the oxidation of bis(2-nitrophenyl) disulfide using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by hydrobromic acid (HBr). google.com This reaction proceeds by heating the mixture, yielding the sodium salt of this compound after neutralization. google.com Another pathway involves chlorination in the presence of nitric acid to produce 2-nitrobenzenesulfonyl chloride, which is then hydrolyzed to the sulfonic acid. chemicalbook.com

Table 2: Selected Research Findings on the Oxidation of Bis(2-nitrophenyl) disulfide

| Oxidant/Reagent | Catalyst | Solvent | Temperature | Product | Yield | Source |

| Dimethyl sulfoxide (DMSO) | Hydrobromic acid (HBr) | DMSO | 106-120°C | Sodium 2-nitrobenzenesulfonate | 90% | google.com |

| Chlorine (Cl₂) / Nitric acid | - | Mineral acid | - | 2-Nitrobenzenesulfonyl chloride | - | chemicalbook.com |

| Hydrogen peroxide / Sulfuric acid | - | - | - | 2-Aminobenzenesulfonic acid (via reduction) | Reasonable | thieme-connect.de |

| Note: The table summarizes different reported oxidation strategies. The method using DMSO and HBr provides a direct route to the sulfonic acid salt with a high reported yield. The product from the chlorine/nitric acid method requires a subsequent hydrolysis step. |

Oxidation of 2-Nitrothiophenol (B1584256) and its Derivatives

A significant pathway to this compound involves the oxidation of 2-nitrothiophenol. This process can also be adapted for various derivatives of 2-nitrothiophenol. The thiol group (-SH) of 2-nitrothiophenol is oxidized to a sulfonic acid group (-SO3H).

One common industrial route begins with 2-chloronitrobenzene, which is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. chemicalbook.comchemicalbook.com This disulfide is then subjected to oxidative chlorination to produce 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com Subsequent hydrolysis of the sulfonyl chloride yields this compound. chemicalbook.com

Alternatively, 2,2'-dinitrodiphenyl disulfide can be reduced to 2,2'-diaminodiphenyl disulfide, which is then oxidized using hydrogen peroxide in an aqueous sulfuric acid solution to produce 2-aminobenzenesulfonic acid. chemicalbook.com This can then be converted to this compound through a separate nitration step.

Role of Oxidizing Agents and Reaction Conditions

The choice of oxidizing agent and the specific reaction conditions are paramount in the synthesis of this compound and its intermediates, as they directly influence the reaction's efficiency and the purity of the final product.

In the oxidation of 2,2'-dinitrodiphenyl disulfide, chlorine gas is often used in a mineral acid medium, sometimes in the presence of nitric acid, to facilitate the formation of 2-nitrobenzenesulfonyl chloride. chemicalbook.com For the direct oxidation of a methyl group to a carboxylic acid in related compounds, such as the synthesis of 2-carboxy-5-nitrobenzenesulfonic acid from 2-methyl-5-nitrobenzenesulfonic acid, strong oxidizing agents like potassium permanganate (B83412) or nitric acid at high temperatures have been employed. google.comgoogle.com However, these methods can be highly exothermic and present significant safety risks on an industrial scale. google.com

A milder approach involves the use of sodium hypochlorite (B82951) (NaOCl) in a weakly basic solution, which has been shown to be effective in oxidizing methyl groups on nitrobenzenesulfonic acid derivatives. google.comgoogle.com The reaction temperature is a critical parameter, with procedures often involving a gradual increase in temperature to control the reaction rate and prevent side reactions. google.comgoogle.com For instance, a reaction might be initiated at a lower temperature and then heated to reflux to ensure completion. google.comgoogle.com

The concentration of reagents and the pH of the reaction medium are also crucial. For example, in the hydrolysis of 2-nitrobenzenesulfonyl chloride to this compound, a dilute alkali solution is used. chemicalbook.com

| Oxidizing Agent | Substrate | Product | Key Conditions |

| Chlorine (Cl2) | 2,2'-Dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | Mineral acid medium, presence of nitric acid chemicalbook.com |

| Hydrogen Peroxide (H2O2) | 2,2'-Diaminodiphenyl disulfide | 2-Aminobenzenesulfonic acid | Aqueous sulfuric acid chemicalbook.com |

| Potassium Permanganate (KMnO4) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | Hot, basic solution google.com |

| Nitric Acid (HNO3) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | High temperatures (130-220°C) google.com |

| Sodium Hypochlorite (NaOCl) | 2-Methyl-5-nitrobenzenesulfonic acid | 2-Carboxy-5-nitrobenzenesulfonic acid | Weakly basic solution, controlled heating google.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and related compounds to enhance sustainability by reducing waste and energy consumption.

Solvent-Free and Catalytic Approaches

Research has explored solvent-free reaction conditions to minimize the use of volatile and often hazardous organic solvents. For instance, the sulfonation of nitrobenzene using sulfur trioxide (SO3) has been successfully carried out in a microreactor under solvent-free conditions. dicp.ac.cn This method offers rapid reaction times and high yields. dicp.ac.cn

Catalytic approaches are also central to greener syntheses. The use of catalysts can enable reactions to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and the formation of byproducts. For example, this compound itself can act as a catalyst in certain organic reactions, such as the Povarov reaction to synthesize tetrahydroquinolines. nih.gov In some synthetic protocols, by-products of reactions involving this compound derivatives can be recovered and recycled, further enhancing the environmental friendliness of the process. niscpr.res.in

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key focus in green synthesis design. Direct sulfonation of nitrobenzene with SO3 exemplifies a process with high atom economy, as it involves the direct addition of the SO3 group with minimal waste generation. dicp.ac.cn

Waste minimization strategies are crucial for industrial-scale production. One approach is the development of processes that avoid the use of reagents that generate large amounts of waste. For example, moving away from stoichiometric oxidizing agents like potassium permanganate to catalytic air or hypochlorite oxidations reduces inorganic waste streams. google.com Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste.

Another important strategy is the recycling and reuse of reaction components. For example, in some modern synthetic methods, by-products such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and this compound can be recovered and reused to prepare the initial reagent. niscpr.res.in

| Green Chemistry Principle | Application in Nitrobenzenesulfonic Acid Synthesis |

| Solvent-Free Conditions | Sulfonation of nitrobenzene with SO3 in a microreactor. dicp.ac.cn |

| Catalysis | Use of this compound as a Brønsted acid catalyst. nih.gov Recovery and recycling of catalytic by-products. niscpr.res.in |

| Atom Economy | Direct sulfonation of nitrobenzene with SO3 offers high atom economy. dicp.ac.cn |

| Waste Minimization | Use of catalytic oxidation methods over stoichiometric ones. google.com Development of one-pot synthesis procedures. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Nitrobenzenesulfonic Acid

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a powerful acid and a versatile functional handle for a variety of chemical transformations. Its reactivity includes salt formation, conversion to more reactive intermediates like sulfonyl halides, and participation in substitution reactions.

Salt Formation and Cationic Interactions

As a strong acid, 2-nitrobenzenesulfonic acid readily reacts with a wide range of inorganic and organic bases to form the corresponding sulfonate salts. solubilityofthings.combiosynth.com The high acidity is attributed to the stability of the resulting sulfonate anion (C₆H₄(NO₂)SO₃⁻), which is resonance-stabilized.

Common reactions involve neutralization with alkali metal hydroxides or carbonates. For instance, treatment with potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) yields the potassium 2-nitrobenzenesulfonate salt. google.comgoogle.com Similarly, reaction with sodium carbonate produces the sodium salt. biosynth.com This salt formation is a fundamental property, often utilized in purification and isolation processes. A notable technique is "salting out," where the sodium salt of the sulfonic acid is precipitated from an aqueous reaction mixture by adding a high concentration of a common salt, like sodium chloride, exploiting the low solubility of the sulfonate salt in the concentrated salt solution.

These salt formation reactions are typically straightforward acid-base neutralizations, as depicted in the general reaction below:

C₆H₄(NO₂)SO₃H + NaOH → C₆H₄(NO₂)SO₃Na + H₂O

Esterification Reactions and Sulfonate Ester Chemistry

While direct esterification of sulfonic acids with alcohols can be challenging, the formation of sulfonate esters from this compound is typically achieved through its more reactive derivatives, such as 2-nitrobenzenesulfonyl chloride. However, innovative methods have been developed that utilize the sulfonic acid itself.

One such method involves the use of a recyclable coupling reagent, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which is prepared from this compound. This reagent facilitates the racemization-free synthesis of esters under mild conditions. organic-chemistry.org The process highlights a modern approach where the sulfonic acid is converted into a highly efficient activating agent for condensation reactions, with the added benefit that the byproducts, including this compound, can be recovered and reused. organic-chemistry.org

The resulting 2-nitrobenzenesulfonate esters are valuable in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions, analogous to tosylates and mesylates.

Conversion to Sulfonyl Halides and Anhydrides

A key transformation of this compound and its salts is the conversion to 2-nitrobenzenesulfonyl chloride (NsCl). This sulfonyl chloride is a significantly more reactive intermediate, serving as a gateway to a wide array of other derivatives. chemicalbook.com

The industrial synthesis of 2-nitrobenzenesulfonyl chloride does not typically start from the sulfonic acid itself but rather from 2-chloronitrobenzene. This precursor is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. Subsequent oxidative chlorination of the disulfide, often using chlorine in the presence of nitric acid, yields 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com The resulting sulfonyl chloride can then be hydrolyzed in a dilute alkali solution to produce this compound. chemicalbook.comchemicalbook.com

The conversion of the sulfonic acid to the sulfonyl chloride can also be achieved using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), although specific documented procedures for the 2-nitro derivative are less common in the primary literature than the disulfide route.

Nucleophilic Substitution at the Sulfur Center

The electrophilic sulfur atom in derivatives of this compound, particularly in 2-nitrobenzenesulfonyl chloride, is susceptible to attack by various nucleophiles. These reactions proceed via a nucleophilic acyl substitution-type mechanism, leading to the formation of a diverse range of sulfonated compounds.

Formation of Sulfonamides and Sulfonate Esters: 2-Nitrobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental in organic synthesis and medicinal chemistry.

Formation of Sulfonyl Azides: The sulfonyl chloride can be converted to 2-nitrobenzenesulfonyl azide (B81097) by reaction with sodium azide. This reaction is often carried out in a solvent system like aqueous acetone (B3395972) or under phase-transfer catalysis conditions to overcome the solubility differences between the organic sulfonyl chloride and the inorganic azide salt. tandfonline.com The presence of the ortho-nitro group has been noted to cause steric and electronic hindrance, slowing the reaction compared to other substituted sulfonyl chlorides. tandfonline.com

A distinct and mechanistically significant reaction is the ipso-nucleophilic aromatic substitution, where the entire sulfonate group (-SO₃H) acts as a leaving group. This reaction is particularly favored in electron-deficient aromatic rings. For derivatives like 2,4-dinitrobenzenesulfonic acid, the sulfonic acid group can be displaced by nucleophiles such as amines or active methylene (B1212753) compounds under mild, metal-free conditions. acs.orgnih.govresearchgate.netsci-hub.se This provides a powerful method for forming new carbon-carbon and carbon-nitrogen bonds on the aromatic ring. nih.govresearchgate.net

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically transformed, most notably through reduction, to provide access to amino and related nitrogen-containing functionalities.

Reduction to Amino and Hydrazino Derivatives

The reduction of the nitro group in this compound is a synthetically important reaction, primarily leading to the formation of 2-aminobenzenesulfonic acid (orthanilic acid), a valuable intermediate for dyes. chemicalbook.com

Several methods are employed for this transformation:

Reduction with Iron: A classic and industrially common method involves the reduction of this compound using iron filings in a neutral or slightly acidic aqueous medium (Béchamp reduction). chemicalbook.comchemicalbook.com This method is cost-effective but can generate significant amounts of iron sludge. guidechem.com

Catalytic Hydrogenation: A cleaner alternative is catalytic hydrogenation. This process involves reacting the sulfonic acid with hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. guidechem.comgoogle.com The reaction can be carried out in various solvents, including water or methanol, at temperatures ranging from 25°C to 120°C and pressures from 1 to 3 MPa. google.com Catalytic hydrogenation offers high product purity and yield, and the catalyst can often be recovered and reused. google.comgoogle.com

The synthesis of hydrazino derivatives is also a key transformation.

From Sulfonyl Chloride: this compound hydrazide is prepared by reacting 2-nitrobenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netguidechem.comlookchem.com This hydrazide derivative is a useful reagent in organic synthesis. researchgate.netlookchem.com

Direct Reduction: An alternative route involves the reduction of a this compound salt with zinc dust in an alkaline medium (e.g., sodium hydroxide). This reaction leads to the formation of a hydrazobenzene (B1673438) derivative, specifically hydrazobenzene-3,3'-disulfonic acid, which can undergo further rearrangement. chemicalbook.com

Data Tables

Table 1: Reactivity of the Sulfonic Acid Moiety

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Salt Formation | NaOH, KOH, K₂CO₃ | Sulfonate Salt | google.com, biosynth.com, google.com |

| Esterification | Via o-NosylOXY reagent | Sulfonate Ester | organic-chemistry.org |

| Sulfonyl Halide Formation | Cl₂, HNO₃ (from disulfide) | Sulfonyl Chloride | chemicalbook.com, chemicalbook.com |

| Nucleophilic Substitution | Amines, Alcohols, NaN₃ | Sulfonamides, Sulfonate Esters, Sulfonyl Azide | , tandfonline.com |

Table 2: Reduction Reactions of the Nitro Group

| Reaction | Reagent(s)/Catalyst | Product | Reference(s) |

|---|---|---|---|

| Reduction to Amine | Fe / H⁺ | 2-Aminobenzenesulfonic acid | chemicalbook.com, chemicalbook.com |

| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | 2-Aminobenzenesulfonic acid | guidechem.com, google.com |

| Reduction to Hydrazide | Hydrazine Hydrate (from sulfonyl chloride) | This compound hydrazide | researchgate.net, guidechem.com |

Selective Reduction Strategies and Reagent Specificity

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding synthetically useful intermediates like 2-aminobenzenesulfonic acid. The choice of reducing agent and reaction conditions is critical to achieve this selectivity without affecting the sulfonic acid group.

One established method involves the reduction of the nitro group following the formation of the sulfonic acid. For instance, 2-aminobenzenesulfonic acid can be prepared by starting with 1-chloro-2-nitrobenzene, which is treated with sodium disulfide. The resulting disulfide is then oxidized to form this compound, and a subsequent reduction step converts the nitro group to the desired amine. thieme-connect.de A similar strategy is employed for the synthesis of 3-aminobenzenesulfonic acid, where nitrobenzene (B124822) is first sulfonated and then the nitro group is reduced. thieme-connect.de

The Zinin reduction, which utilizes reagents such as sodium sulfide (B99878), hydrosulfide (B80085), or polysulfides, is a classic method for the selective reduction of nitroarenes. google.com This method has been reported for the reduction of dinitro compounds, and while its application to 2-amino-6-nitrobenzoic acid synthesis from 2,6-dinitrobenzoic acid has been successful, its use with sulfonic acid analogues has shown variable results. For example, the reduction of 3-methyl-2,6-dinitrobenzenesulfonic acid to 6-amino-3-methyl-2-nitrobenzenesulfonic acid using hydrosulfide was reported to have an unsatisfactory yield. google.com

Another approach involves the use of metallic reducing agents. Treating a this compound derivative with zinc dust in an alkaline medium leads to the formation of a hydrazobenzene derivative, which can then be further processed.

The following table summarizes various reagents used for the reduction of nitroarenes, which are applicable to nitrobenzenesulfonic acid derivatives.

| Reagent System | Target Transformation | Reference |

| 1. Na2S2 / Oxidation 2. Reduction | -NO2 → -NH2 | thieme-connect.de |

| Sulfide, Hydrosulfide, Polysulfide (Zinin Reduction) | Selective -NO2 → -NH2 in dinitro compounds | google.com |

| Zinc dust / Alkali | -NO2 → Hydrazobenzene derivative |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Directing Effects of Nitro and Sulfonic Acid Groups

In this compound, the benzene ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO2) at the C2 position and a sulfonic acid group (-SO3H) at the C1 position. Both of these substituents are strongly deactivating and act as meta-directors in electrophilic aromatic substitution (EAS) reactions. libretexts.orgminia.edu.eg

The deactivating nature arises from their ability to withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. makingmolecules.comuomustansiriyah.edu.iq The nitro group, for example, reacts with electrophiles approximately 10,000 times more slowly than benzene itself. libretexts.org

The directing effects of the two groups are in conflict:

The sulfonic acid group at C1 directs incoming electrophiles to the positions meta to itself, which are C3 and C5.

The nitro group at C2 directs incoming electrophiles to the positions meta to itself, which are C4 and C6.

This opposition, combined with the profound deactivation of the ring, makes further electrophilic substitution on this compound exceptionally difficult. The positions C4, C5, and C6 are generally favored for substitution on disubstituted benzenes of this type, but the reaction would require extremely harsh conditions.

Reactivity under Strong Acidic Conditions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are typically carried out in strong acidic media, often involving concentrated sulfuric acid (H2SO4). makingmolecules.commasterorganicchemistry.comlibretexts.org However, the benzene ring in this compound is highly deactivated due to the presence of the two electron-withdrawing groups, rendering it extremely resistant to further electrophilic attack even under these forceful conditions. libretexts.orgmakingmolecules.com

Furthermore, the sulfonation reaction is known to be reversible. libretexts.orgaakash.ac.in Under conditions of high temperature in the presence of aqueous acid, the sulfonic acid group can be removed from the ring in a process called desulfonation. makingmolecules.com For this compound, heating under strong acidic conditions could potentially lead to the removal of the -SO3H group rather than the addition of a new electrophile. This compound itself is a significantly strong acid, a property that has been utilized in its application as an acid catalyst for reactions like olefin isomerization. rsc.org This inherent acidity contributes to the challenging reaction environment for EAS.

Nucleophilic Aromatic Substitution (SNAr) with Sulfonic Acid as a Leaving Group

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring and displaces a leaving group. The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position, activates the ring for such substitutions, with the sulfonic acid group serving as a viable leaving group. vulcanchem.comacs.orgnih.gov

Ipso-Substitution Mechanisms

The substitution of the sulfonic acid group occurs via an ipso-substitution pathway, where the nucleophile attacks the carbon atom (C1) that is directly attached to the leaving group. This reaction proceeds through a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-poor aromatic ring at the carbon bearing the sulfonic acid group, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer adduct. acs.orgnih.gov

Elimination: The aromaticity is restored by the departure of the leaving group, in this case, the sulfonic acid group (as SO3).

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the ortho position plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. acs.orgnih.govmasterorganicchemistry.com This stabilization significantly lowers the activation energy for the reaction.

Reactivity with Various Nucleophiles (e.g., amines, active methylene compounds, thiols)

The activated nature of this compound and its derivatives allows for SNAr reactions with a range of nucleophiles.

Amines: An efficient and environmentally friendly method has been developed for the synthesis of o-nitroarylamines via the ipso substitution of the sulfonic acid group in o-nitroaryl sulfonic acids by amines. researchgate.netsci-hub.se Research has shown that 2,4-dinitrobenzenesulfonic acid reacts readily with various primary and secondary amines, as well as amino acid esters, at room temperature to produce the corresponding arylamines in good yields. sci-hub.se These reactions proceed without the need for a metal catalyst, representing a significant advantage over traditional cross-coupling methods. nih.govsci-hub.se

Active Methylene Compounds: A novel carbon-carbon bond-forming reaction has been reported through the ipso nucleophilic substitution of the sulfonic acid group in 2,4-dinitrobenzenesulfonic acid with active methylene compounds. acs.orgnih.gov This reaction provides a direct route to incorporate alkyl groups into an electron-deficient aromatic ring. The process is typically carried out under mild conditions, using a base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMSO at around 80 °C. acs.orgnih.gov This method avoids the use of toxic transition-metal catalysts and has been successfully applied to various active methylene compounds. acs.orgnih.gov

| Active Methylene Compound | Product Yield | Reference |

|---|---|---|

| Diethyl malonate | High | acs.orgnih.gov |

| Dimethyl malonate | High | acs.orgnih.gov |

| Ethyl acetoacetate | High (product is stable enol form) | acs.orgnih.gov |

| Methyl acetoacetate | High (product is stable enol form) | acs.orgnih.gov |

| Acetylacetone | Moderate (byproduct formation) | acs.orgnih.gov |

Thiols: While direct ipso-substitution of this compound with thiols is less documented, the principles of SNAr suggest its feasibility. Related transformations support this, such as the transition-metal-free coupling of thiols with electron-deficient benzenesulfonyl chlorides to form thioethers. researchgate.net Additionally, thiols are widely used to cleave 2- and 4-nitrobenzenesulfonamides (nosylamides), a reaction that proceeds via nucleophilic attack on the sulfur atom, highlighting the reactivity of thiols towards nitrobenzenesulfonyl moieties. researchgate.net Given the established ability of the sulfonic acid group to function as a leaving group in sufficiently activated systems, its displacement by sulfur nucleophiles is a chemically sound pathway. acs.orgnih.gov

Acid-Base Properties and Protonation Equilibria in Solution

This compound (2-NBSA) is a strong organic acid characterized by the presence of two functional groups, a nitro group (-NO2) and a sulfonic acid group (-SO3H), attached to a benzene ring. solubilityofthings.com The sulfonic acid group is highly acidic, readily donating a proton in solution. The effective solubility of 2-NBSA is influenced by the pH of the solution, as the deprotonation of the sulfonic acid group can lead to various ionic forms that are more soluble. solubilityofthings.com

The acidity of 2-NBSA is quantified by its acid dissociation constant (pKa). A predicted pKa value for this compound is approximately -1.43. chemicalbook.comlookchem.com This very low pKa value indicates that it is a strong acid, meaning it almost completely dissociates in aqueous solutions. For comparison, the pKa of the related compound 2-amino-5-nitrobenzenesulfonic acid has been reported with a pKa of -2.8 for the sulfonic acid group. chegg.comchegg.com

In solution, 2-NBSA exists in equilibrium between its protonated (C₆H₅NO₅S) and deprotonated (C₆H₄NO₅S⁻) forms. Due to its strong acidic nature, the equilibrium lies far to the right, favoring the formation of the sulfonate anion and a proton (H⁺). The presence of the electron-withdrawing nitro group in the ortho position to the sulfonic acid group further enhances its acidity through inductive effects, stabilizing the resulting sulfonate anion.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the deprotonation energies of nitro-substituted benzenesulfonic acids in the gas phase. researchgate.net These studies have shown that the energy required for deprotonation is influenced by the number and position of nitro groups, as well as the potential for intramolecular hydrogen bonding. researchgate.net For ortho-nitro-substituted benzenesulfonic acid, it was found that the deprotonation of conformers without intramolecular hydrogen bonds requires less energy than for conformers with such bonds. researchgate.net

Interactive Data Table: Predicted and Reported pKa Values

| Compound | Functional Group | Predicted/Reported pKa | Source |

| This compound | Sulfonic acid | -1.43 (Predicted) | chemicalbook.comlookchem.com |

| 2-Amino-5-nitrobenzenesulfonic acid | Sulfonic acid | -2.8 (Reported) | chegg.comchegg.com |

Reaction Kinetics and Thermodynamic Analysis of Transformations

The chemical reactivity of this compound is diverse, encompassing reactions involving both the sulfonic acid and the nitro group. The kinetics and thermodynamics of these transformations provide insight into the underlying reaction mechanisms.

One area where the reaction kinetics of a related compound, 3-nitrobenzenesulfonic acid, has been studied is in its oxidation by ozone. The second-order kinetic constant for the direct reaction with ozone was estimated to be 22 M⁻¹s⁻¹. researchgate.net The reaction rate is influenced by pH, with indirect reactions involving hydroxyl radicals becoming more significant at higher pH values. researchgate.net

The sulfonic acid group in nitrobenzenesulfonic acids can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netacs.org Mechanistic studies suggest that these reactions can proceed through a concerted mechanism or via a Meisenheimer complex, a discrete, non-aromatic intermediate. researchgate.net The rate of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of bases. acs.org For instance, the reaction of 2,4-dinitrobenzene sulfonic acid with active methylene compounds was found to be most effective in DMSO with cesium carbonate as the base, with the reaction yield increasing with temperature up to 80°C. acs.org

Furthermore, the esterification of benzenesulfonic acids with alcohols has been studied theoretically. researchgate.net These studies suggest that the reaction can proceed through different pathways, including SN1 and SN2 mechanisms, with the relative energy barriers depending on the specific reactants and conditions. The formation of a pentacoordinate sulfur intermediate is generally considered to be energetically unfavorable. researchgate.net

Thermodynamic data for the transformations of this compound is less commonly reported in the literature. However, computational studies have provided insights into the gas-phase deprotonation energies. The Gibbs free energies of deprotonation (ΔrG°₂₉₈) for various nitro-substituted benzenesulfonic acids have been calculated, showing a decrease in ΔrG°₂₉₈ with an increasing number of nitro groups, indicating that di- and trinitro-substituted benzenesulfonic acids can be considered superstrong acids. researchgate.net

It is also known that nitrobenzenesulfonic acid can undergo violent decomposition at elevated temperatures, around 200°C. echemi.comnoaa.gov When diluted with water, it generates considerable heat, indicating an exothermic process. echemi.comnoaa.govnih.gov

Interactive Data Table: Kinetic Data for Related Reactions

| Reactant | Reagent | Reaction Type | Second-Order Rate Constant (k) | Conditions | Source |

| 3-Nitrobenzenesulfonic acid | Ozone | Oxidation | 22 M⁻¹s⁻¹ | Aqueous solution | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Nitrobenzenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The analysis of one-dimensional NMR spectra is fundamental to the initial structural verification of 2-Nitrobenzenesulfonic acid. The chemical shifts (δ) are highly sensitive to the electronic effects of the nitro (-NO₂) and sulfonic acid (-SO₃H) groups. Both are strong electron-withdrawing groups, which significantly deshield the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (B151609).

¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern for the four protons on the benzene ring. Due to the ortho-substitution, these protons are chemically non-equivalent. The proton adjacent to the nitro group (H6) is expected to be the most deshielded, followed by the proton adjacent to the sulfonic acid group (H3).

¹³C NMR: In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons. savemyexams.com The carbons directly attached to the electron-withdrawing nitro (C2) and sulfonic acid (C1) groups are expected to be significantly downfield. General chemical shift ranges for substituted benzene rings suggest that carbons bearing a nitro group appear around δ 140-150 ppm, while those bearing a sulfonic acid group are also in the aromatic region. savemyexams.comhw.ac.uk

¹⁵N NMR: The nitrogen nucleus of the nitro group provides a unique spectroscopic handle. The chemical shift of the ¹⁵N nucleus in nitroaromatic compounds typically falls within a characteristic range. huji.ac.il For aliphatic nitro groups, this range is approximately 385 to 410 ppm relative to nitromethane. researchgate.net This specific signal confirms the presence of the nitro functionality.

Expected NMR Chemical Shifts for this compound Note: Specific experimental values can vary based on solvent and concentration. The following table is based on established principles of substituent effects and data from similar compounds.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H | H-3 | ~8.2 - 8.4 | Ortho to -SO₃H, Meta to -NO₂ |

| ¹H | H-4 | ~7.7 - 7.9 | Meta to both groups |

| ¹H | H-5 | ~7.8 - 8.0 | Meta to -SO₃H, Ortho to -NO₂ |

| ¹H | H-6 | ~8.4 - 8.6 | Ortho to -NO₂, Meta to -SO₃H |

| ¹³C | C-1 | ~140 - 145 | Attached to -SO₃H |

| ¹³C | C-2 | ~148 - 152 | Attached to -NO₂ |

| ¹³C | C-3 | ~125 - 130 | Aromatic CH |

| ¹³C | C-4 | ~132 - 136 | Aromatic CH |

| ¹³C | C-5 | ~122 - 126 | Aromatic CH |

| ¹³C | C-6 | ~130 - 134 | Aromatic CH |

| ¹⁵N | N (NO₂) | ~380 - 410 | Nitro group nitrogen |

While 1D NMR provides chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals by revealing through-bond connectivities. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent protons on the aromatic ring (e.g., H3 with H4, H4 with H5, and H5 with H6). This allows for the sequential "walking" around the ring to confirm the substitution pattern. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.eduustc.edu.cn An HSQC spectrum would show four cross-peaks, definitively linking each aromatic proton signal (H3, H4, H5, H6) to its corresponding carbon signal (C3, C4, C5, C6). This is a powerful tool for assigning the carbon signals of the protonated ring positions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). princeton.eduustc.edu.cn This is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would include:

Correlations from H3 to the quaternary carbons C1 and C2.

Correlations from H6 to the quaternary carbon C2.

Correlations from H4 to C2 and C6.

Correlations from H5 to C1 and C3.

Observing these long-range couplings provides unequivocal proof of the substitution pattern and confirms the complete carbon skeleton. google.com

1H, 13C, 15N NMR Chemical Shift Analysis for Structural Assignment

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide characteristic "fingerprints" of the functional groups present. uni-siegen.de

The IR and Raman spectra of this compound are dominated by the strong vibrations of the nitro and sulfonic acid moieties.

Nitro Group (-NO₂): The nitro group has two very intense and characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1560–1520 cm⁻¹ region, while the symmetric stretch (νs) is found between 1360–1330 cm⁻¹. These strong absorptions in the IR spectrum are often a clear indication of a nitro compound.

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is characterized by strong S=O stretching vibrations. The asymmetric S=O stretch is typically observed in the 1250–1160 cm⁻¹ range, and the symmetric stretch appears around 1080–1030 cm⁻¹. The O-H stretch of the sulfonic acid group is also present as a broad band, usually in the 3000-2500 cm⁻¹ region, often overlapping with C-H stretches.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| Sulfonic Acid | O-H stretch | 3000 - 2500 | Strong, Broad |

| Nitro Group | Asymmetric N-O stretch | 1560 - 1520 | Very Strong |

| Nitro Group | Symmetric N-O stretch | 1360 - 1330 | Very Strong |

| Sulfonic Acid | Asymmetric S=O stretch | 1250 - 1160 | Strong |

| Sulfonic Acid | Symmetric S=O stretch | 1080 - 1030 | Strong |

| Nitro Group | Scissoring bend | 890 - 835 | Medium |

Vibrational spectroscopy, when combined with computational methods like Density Functional Theory (DFT), is a powerful tool for studying the conformational landscape of flexible molecules. core.ac.uk For this compound, the relative orientation of the sulfonic acid and nitro groups can lead to different conformers.

Quantum chemical calculations have shown that the this compound molecule can exist in five different conformations. researchgate.net The most stable conformer is one where an intramolecular hydrogen bond forms between the acidic proton of the -SO₃H group and one of the oxygen atoms of the ortho -NO₂ group. researchgate.netresearchgate.netmdpi.com This interaction significantly stabilizes this particular geometry over others. This intramolecular hydrogen bonding can be detected through shifts in the vibrational frequencies, particularly a red-shift (lowering of frequency) of the O-H stretching vibration compared to a conformer where this bond is absent.

Characteristic Absorption Bands of Nitro and Sulfonic Acid Functional Groups

Mass Spectrometry (MS) and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For nitroaromatic sulfonic acids, electrospray ionization (ESI) in negative ion mode is a common analysis method, as the acidic proton is easily lost to form a [M-H]⁻ ion. researchgate.netnih.gov The molecular weight of this compound is 203.17 g/mol , so its deprotonated molecular ion would be observed at an m/z of approximately 202.

The subsequent fragmentation of this ion in tandem MS (MS/MS) experiments is dictated by the structure. nih.gov Studies on related compounds show that the most frequent fragmentation reactions for aromatic sulfonic acids is desulfonation, which is the loss of a neutral SO₃ molecule (80 Da). researchgate.netnih.gov Another common pathway for nitroaromatics is the loss of the nitro group as NO₂ (46 Da) or the loss of NO (30 Da). researchgate.netnih.gov The position of the substituents can influence the fragmentation pathways, an effect known as the "ortho effect". nih.gov

Plausible Fragmentation Pathway for this compound in ESI-MS

| Ion | m/z (calculated) | Description |

| [M-H]⁻ | 202.0 | Deprotonated molecular ion |

| [M-H-SO₃]⁻ | 122.0 | Loss of sulfur trioxide (desulfonation) from the molecular ion |

| [M-H-NO₂]⁻ | 156.0 | Loss of nitrogen dioxide from the molecular ion |

| [M-H-SO₃-NO₂]⁻ | 76.0 | Subsequent loss of NO₂ from the desulfonated ion |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bio-structure.com The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. bio-structure.com By analyzing the intensities and positions of these diffracted spots, a three-dimensional model of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. bio-structure.comcsic.es

For derivatives of this compound, single-crystal X-ray diffraction provides unparalleled insight into their solid-state conformation and intermolecular interactions.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net These supramolecular interactions are crucial in stabilizing the crystal lattice and influencing the material's physical properties. researchgate.net

In the crystal structure of a derivative, (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate pyrrolidinium (B1226570), the structure is stabilized by extensive intermolecular hydrogen bonding and offset π-π stacking interactions. researchgate.net The asymmetric unit of this crystal contains the anion, a pyrrolidinium cation, and a water molecule, which all participate in a complex hydrogen-bonding network. researchgate.net These interactions extend the molecular structure into a three-dimensional framework. researchgate.net Analogous studies on the isomer, 4-nitrobenzenesulfonic acid, also highlight the importance of hydrogen bonding with water molecules and ammonium (B1175870) cations in forming robust supramolecular structures. researchgate.net

X-ray crystallography reveals the preferred conformation of molecules in the solid state. For a derivative of this compound, (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate, the crystal structure was determined to be in the triclinic space group P-1. researchgate.net The analysis provides precise unit cell parameters, defining the geometry of the repeating unit in the crystal.

Table 2: Crystallographic Data for (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate Pyrrolidinium

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.240(3) |

| b (Å) | 11.289(5) |

| c (Å) | 14.134(6) |

| α (°) | 87.750(15) |

| β (°) | 85.638(13) |

| γ (°) | 81.904(13) |

| Z | 2 |

Source: Liang et al., 2019 researchgate.net

This detailed structural information is fundamental for understanding structure-property relationships and for rational crystal engineering.

Crystal Packing and Supramolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule, particularly those with conjugated systems and chromophores. ijnrd.orgcentre-univ-mila.dz The resulting spectrum is a plot of absorbance versus wavelength, characterized by one or more absorption maxima (λₘₐₓ). centre-univ-mila.dz

For derivatives of this compound, the presence of the aromatic ring, the nitro group (-NO₂), and the sulfonic acid group (-SO₃H) gives rise to characteristic electronic transitions. For example, the UV-Vis spectrum of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid shows distinct absorption bands.

Table 3: UV-Vis Absorption Data for 5-amino-4-methoxy-2-nitrobenzenesulfonic acid

| λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Attributed Transition |

| 265 | 12,400 | π→π* (aromatic ring) |

| 320 | Not specified | n→π* (nitro group) |

Source: BenchChem

The π→π* transition is characteristic of the conjugated π-system of the benzene ring, while the n→π* transition involves the non-bonding electrons on the oxygen atoms of the nitro group. ijnrd.org The position and intensity of these bands can be influenced by substituents on the benzene ring and by the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic and electrophoretic techniques are essential for separating components in a mixture and assessing the purity of a compound. The separation of structural isomers, such as 2-, 3-, and 4-nitrobenzenesulfonic acid, is a common analytical challenge due to their similar physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For instance, a reverse-phase (RP) HPLC method using an acetonitrile (B52724) and water mobile phase has been developed for the analysis of 3-nitrobenzenesulfonic acid. sielc.com The ability to combine liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, as it allows for the separation of isomers or isobars followed by their individual identification. researchgate.net

Capillary electrophoresis (CE) is another high-resolution separation technique well-suited for charged species like sulfonic acids. researchgate.net In CE, ions migrate in an electric field at different rates depending on their charge and size. Techniques like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC) have been successfully applied to separate various naphthalenesulfonate isomers, demonstrating the potential of these methods for the baseline separation of nitrobenzenesulfonic acid isomers. researchgate.net Gel electrophoresis has also been used for the separation of synthetic dyes, many of which are sulfonated aromatic compounds. moca.net.ua

Computational and Theoretical Investigations of 2 Nitrobenzenesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic structure and related properties of 2-nitrobenzenesulfonic acid. These studies provide a detailed picture of the molecule's geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has been employed to investigate the conformational landscape and stability of this compound (2-NBSA). A combined gas electron diffraction and quantum chemical study using B3LYP/6-311+G** and B3LYP/cc-pVTZ methods revealed that the 2-NBSA molecule can exist in five different conformations. However, one of these conformers is significantly more stable, with a Gibbs free energy that is lower by more than 4.5 kcal/mol compared to the others. This lowest-energy conformer is characterized by the presence of an intramolecular hydrogen bond (IHB) between a hydrogen atom of the sulfonic acid group and an oxygen atom of the nitro group. mdpi.com This IHB plays a crucial role in stabilizing this particular conformation. mdpi.com

Experimental internuclear distances for the most stable conformer, determined through gas electron diffraction and supported by DFT calculations, are presented in the table below.

| Bond | Distance (Å) |

|---|---|

| (C-H)av | 1.07(2) |

| (C-C)av | 1.401(4) |

| C-S | 1.767(6) |

| (S=O)av | 1.412(4) |

| S-O | 1.560(6) |

| (N-O)av | 1.217(5) |

| C-N | 1.461(8) |

| O-H | 0.99(3) |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. jomardpublishing.comuni-muenchen.de For molecules like this compound, NBO analysis provides deeper insights into the electronic interactions that contribute to its stability, particularly the nature of the intramolecular hydrogen bond. jomardpublishing.com This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu

In systems with intramolecular hydrogen bonds, NBO analysis can quantify the stabilization energy arising from the interaction between a filled donor orbital (like a lone pair on an oxygen atom) and an empty acceptor orbital (like an antibonding σ* orbital of an O-H bond). wisc.edu For instance, in related substituted benzenesulfonic acids, NBO analysis has been used to explain the gauche effect and strong anomeric effects between lone pairs of nitrogen atoms and antibonding orbitals of adjacent bonds. researchgate.net In the case of this compound, NBO analysis confirms that the formation of the intramolecular hydrogen bond between the sulfonic acid and nitro groups leads to significant electronic delocalization, which stabilizes the conformer. mdpi.comjomardpublishing.com This stabilization is quantified by the second-order perturbation theory energy of interaction, E(2), between the donor and acceptor NBOs. wisc.eduresearchgate.net A larger E(2) value indicates a stronger electronic interaction. researchgate.net

NBO calculations reveal the specific donor-acceptor interactions responsible for this stability. The lone pair orbitals on the oxygen atoms of the nitro group act as donors, while the antibonding orbital of the S-O-H group's hydroxyl bond (σ*O-H) acts as the acceptor. This delocalization of electron density from the nitro group to the sulfonic acid group is a key feature of the molecule's electronic structure.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the literature, the methodology is widely applied to study the conformational behavior of flexible molecules in various environments. researchgate.netbiorxiv.orgnih.gov MD simulations model the movement of atoms over time, providing insights into the dynamic nature of molecules, including conformational changes and interactions with solvents. frontiersin.orgmdpi.com

The solubility and behavior of this compound in solution are governed by its polar functional groups. solubilityofthings.com The sulfonic acid group (-SO₃H) is highly hydrophilic and readily ionizes in water, while the nitro group (-NO₂) also contributes to the molecule's polarity. solubilityofthings.com This makes this compound soluble in water. solubilityofthings.com The solubility is dependent on factors like temperature and pH. solubilityofthings.com In aqueous solution, the sulfonic acid group, being a strong acid, deprotonates to form the sulfonate anion (-SO₃⁻), which enhances water solubility through strong ion-dipole interactions and hydrogen bonding with water molecules.

MD simulations of similar molecules in aqueous solution are used to explore the conformational landscape and the influence of the solvent. researchgate.net For this compound, such simulations would reveal the stability of the intramolecular hydrogen bond in the presence of competing hydrogen bonds with water molecules. The solvent can influence the rotational barriers of the functional groups and the equilibrium between different conformers.

As established by quantum chemical calculations, the most stable conformer of this compound features an intramolecular hydrogen bond (IHB). mdpi.com This IHB significantly influences the molecule's conformational preferences. The formation of this bond creates a more rigid structure and introduces a substantial energy barrier to the rotation of the sulfonic acid and nitro groups around their respective C-S and C-N bonds. mdpi.commdpi.com

The energy difference between the most stable, IHB-containing conformer and other conformers without this bond provides an estimate of the rotational barrier. DFT calculations have shown this energy difference to be greater than 4.5 kcal/mol, indicating a significant barrier that must be overcome to break the IHB and rotate the functional groups. Studies on similar nitro-aromatic compounds have revealed rotational energy barriers for the nitro group in the range of 4.8 to 5.8 kcal/mol, arising from the disruption of π-electronic coupling between the nitro group and the benzene (B151609) ring. mdpi.com The presence of the IHB in this compound adds to this barrier, effectively locking the molecule into its preferred conformation, especially at lower temperatures. The formation of an IHB can decrease the energy barrier for translocation across biological membranes by compensating for the desolvation penalty. rsc.org

Solution-Phase Behavior and Solvent Effects

Prediction of pKa and Acidity Constants

The acidity of this compound is a defining chemical property, primarily due to the sulfonic acid group. Computational methods, particularly those combining electronic structure theory with solvation models, are used to predict pKa values. kyushu-u.ac.jp The pKa is directly related to the Gibbs free energy of the deprotonation reaction. kyushu-u.ac.jplibretexts.org

DFT calculations have been used to study the gas-phase acidity of ortho-substituted benzenesulfonic acids, including this compound. mdpi.comresearchgate.net These studies analyze the Gibbs energy of deprotonation (ΔrG⁰₂₉₈). The presence of the intramolecular hydrogen bond has a significant effect on this energy. mdpi.com In the most stable conformer of this compound, the sulfonic acid group acts as the hydrogen bond donor. mdpi.com Upon deprotonation, this IHB is lost, which increases the energy required for deprotonation compared to a hypothetical conformer without the IHB. mdpi.comresearchgate.net

| Acid Name | Formula | pKa1 |

|---|---|---|

| Perchloric acid | HClO₄ | -7 |

| Sulfuric acid | H₂SO₄ | -3 |

| Hydrochloric acid | HCl | -3 |

| Nitric acid | HNO₃ | -1.30 |

| Benzoic acid | C₆H₅COOH | 4.20 |

| Phenol (B47542) | C₆H₅OH | 9.99 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound (2-NBSA). These theoretical studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the nature of transition states that are often inaccessible through experimental methods alone.